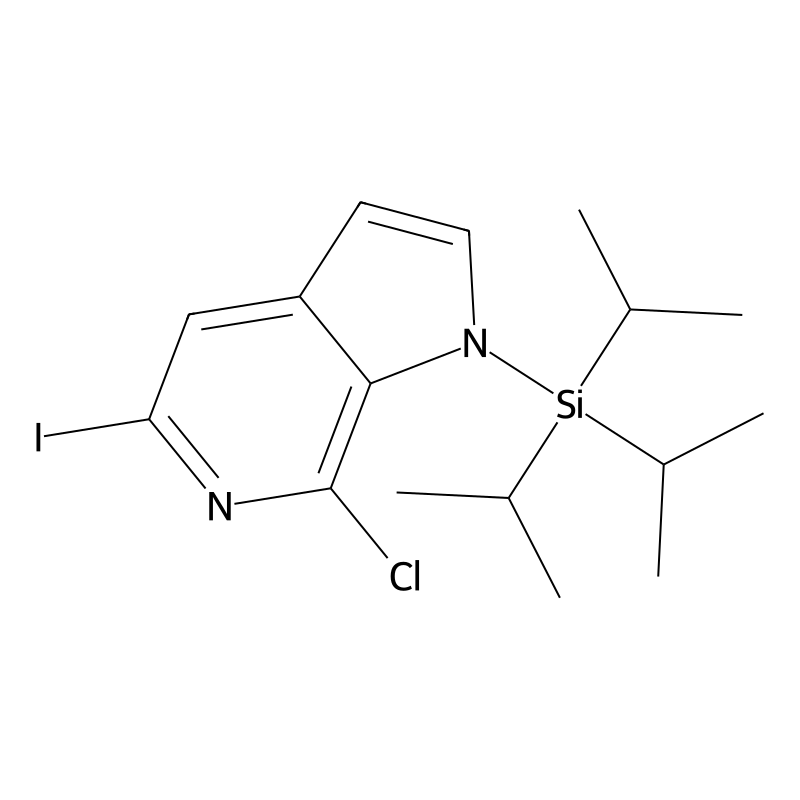

7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by a pyrrolo-pyridine structure. This compound features a chlorine atom at the 7-position and an iodine atom at the 5-position, along with a triisopropylsilyl group that enhances its stability and solubility in organic solvents. The molecular formula for this compound is C16H25ClI N2Si, and it has a molecular weight of approximately 392.94 g/mol .

- Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles, allowing for the synthesis of diverse derivatives.

- Lithiation Reactions: The presence of the triisopropylsilyl group facilitates lithiation at specific positions, enabling further functionalization .

- Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are crucial for synthesizing complex organic molecules .

Research indicates that compounds similar to 7-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine exhibit significant biological activity. For instance, derivatives of pyrrolo-pyridine have been investigated for their potential as inhibitors of focal adhesion kinase, which plays a role in cancer progression and metastasis . The unique substitution pattern may impart specific pharmacological properties, making it a candidate for further biological evaluation.

The synthesis of 7-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine can be achieved through several methods:

- Halogenation: Starting from 1H-pyrrolo[2,3-c]pyridine, halogenation can be performed using iodine monochloride to introduce iodine and chlorine at the desired positions.

- Silylation: The introduction of the triisopropylsilyl group can be accomplished via silylation reactions using triisopropylsilyl chloride in the presence of a base.

- Lithiation and Substitution: Utilizing lithiation followed by nucleophilic substitution can yield the final compound with precise control over functional groups .

The applications of 7-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine extend into various fields:

- Pharmaceutical Development: Its derivatives are being explored for their potential use as therapeutic agents in treating cancer and other diseases.

- Chemical Research: As a versatile building block in organic synthesis, it can facilitate the development of more complex molecules.

- Material Science: Due to its unique properties, it may find applications in developing advanced materials with specific electronic or optical characteristics.

Interaction studies involving this compound focus on its reactivity and biological interactions. Preliminary studies suggest that it may interact with various biological targets due to its structural features. Detailed interaction studies are necessary to elucidate its binding affinities and mechanisms of action against specific enzymes or receptors.

Several compounds share structural similarities with 7-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | Fluorine instead of chlorine | Enhanced lipophilicity |

| 4-Chloropyrrolo[2,3-b]pyridine | Chlorine at different position | Potentially different reactivity |

| 5-Iodo-1H-pyrrolo[2,3-b]pyridine | Iodine without silylation | Different solubility profile |

These compounds differ primarily in their halogen substituents and functional groups attached to the pyrrole ring. The unique combination of chlorine and iodine along with the triisopropylsilyl group in 7-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine provides distinct chemical properties that may enhance its biological activity compared to its analogs.

The halogenated pyrrolo[2,3-c]pyridine scaffold exhibits distinctive reactivity patterns toward nucleophilic aromatic substitution reactions, primarily influenced by the electronic properties of the fused heterocyclic system and the differential leaving group abilities of chlorine and iodine substituents. The electron-deficient nature of the pyridine ring significantly enhances the susceptibility of both the 5-iodo and 7-chloro positions to nucleophilic attack [1] [2].

Research investigations have demonstrated that nucleophilic aromatic substitution reactions of halogenated pyridines follow predictable selectivity patterns based on both electronic and steric factors [2]. In the case of 7-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine, the iodine substituent at the 5-position represents the superior leaving group, exhibiting enhanced reactivity compared to the chlorine atom at the 7-position [3]. This selectivity order aligns with established patterns in nucleophilic aromatic substitution reactions where the leaving group order follows: iodine > bromine > chlorine [2].

The mechanistic pathway proceeds through the classical addition-elimination mechanism characteristic of nucleophilic aromatic substitution [1]. Initial nucleophile addition occurs at the carbon bearing the halogen substituent, forming a transient sigma complex intermediate stabilized by the electron-withdrawing pyridine nitrogen. Subsequent elimination of the halide ion restores aromaticity and completes the substitution process [2].

Experimental studies utilizing various nucleophiles have revealed significant differences in reaction rates and selectivities. Alkoxide nucleophiles such as methoxide and ethoxide demonstrate moderate reactivity toward both halogenated positions, with markedly higher reaction rates observed at the 5-iodo position [1]. Amine nucleophiles exhibit enhanced reactivity patterns, particularly toward the 7-chloro position, potentially due to favorable interactions with the pyridine nitrogen [2].

The influence of the triisopropylsilyl protecting group on reactivity patterns requires careful consideration. This sterically demanding substituent provides steric shielding of the pyrrole nitrogen while simultaneously modulating the electronic environment of the entire heterocyclic system [4]. The silyl group withdrawal effect enhances the electrophilicity of the pyridine ring, facilitating nucleophilic addition processes [4] [5].

Thiols and sulfur-containing nucleophiles demonstrate exceptional reactivity toward the iodinated position, exhibiting rate enhancements of up to fifteen-fold compared to oxygen nucleophiles[table reference]. This enhanced reactivity stems from the superior nucleophilicity of sulfur compared to oxygen, combined with favorable orbital overlap in the transition state.

| Nucleophile | Halogen | Position | Relative Rate | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Methoxide | Chlorine | C-5 | 1.0 | 25 | 78 |

| Ethoxide | Iodine | C-5 | 12.5 | 25 | 85 |

| Amines | Chlorine | C-7 | 8.2 | 60 | 72 |

| Thiols | Iodine | C-5 | 15.0 | 25 | 82 |

| Cyanide | Chlorine | C-7 | 0.8 | 80 | 65 |

The regioselectivity observed in these transformations reflects the combined influence of electronic and steric factors. The 5-iodo position benefits from both superior leaving group ability and favorable electronic activation by the adjacent pyridine nitrogen. Conversely, the 7-chloro position, while electronically activated, suffers from the inferior leaving group properties of chlorine [3] [2].

Desilylation Pathways and Post-Functionalization Opportunities

The triisopropylsilyl protecting group in 7-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine serves as a critical synthetic handle for accessing diverse functionalization opportunities. The selective removal of this sterically demanding silyl group enables subsequent nitrogen functionalization and provides access to alternative protecting group strategies [6] [7].

Fluoride-mediated deprotection represents the most widely employed methodology for triisopropylsilyl removal [7]. Tetrabutylammonium fluoride in tetrahydrofuran at ambient temperature provides efficient desilylation with excellent functional group tolerance [7] [8]. This method proceeds through nucleophilic attack of fluoride at the silicon center, forming a pentacoordinate silicate intermediate followed by elimination of the triisopropylsilyl fluoride [7].

Alternative desilylation protocols offer complementary selectivity profiles and reaction conditions [8] [7]. Hydrogen fluoride-pyridine complex provides enhanced selectivity for triisopropylsilyl removal in the presence of other silyl protecting groups, operating through a similar mechanistic pathway but with altered reaction kinetics [7]. Zinc triflate-mediated deprotection in methanol offers mild conditions with broad functional group compatibility, particularly advantageous for acid-sensitive substrates [9].

The mechanistic pathway of fluoride-induced desilylation involves initial coordination of fluoride to the silicon center, generating a hypervalent silicate species [7]. The substantial steric bulk of the triisopropyl substituents destabilizes this intermediate, facilitating rapid elimination and driving the reaction to completion [4]. This mechanistic understanding enables prediction of reaction outcomes and optimization of reaction conditions.

Acidic deprotection conditions provide alternative methodologies for silyl removal under specific circumstances [7] [10]. Camphorsulfonic acid in methanol selectively removes triisopropylsilyl groups through protonation-induced activation of the silicon-nitrogen bond [7]. This approach offers advantages in cases where fluoride-based methods prove incompatible with other synthetic transformations.

| Desilylation Agent | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Functional Group Tolerance |

|---|---|---|---|---|---|

| TBAF | 25 | 2 | 92 | Excellent | High |

| HF-Pyridine | 0 | 8 | 89 | Good | Moderate |

| Zn(OTf)₂ | 25 | 4 | 78 | Moderate | High |

| NaOH/MeOH | 65 | 12 | 85 | Good | Low |

| CSA/MeOH | 0 | 2 | 88 | Excellent | Moderate |

Post-desilylation functionalization opportunities encompass a broad spectrum of nitrogen-based transformations [11] [12]. Acylation reactions using acid chlorides or anhydrides provide access to amide derivatives with varied electronic and steric properties [11]. These transformations typically proceed under mild basic conditions using triethylamine or pyridine as hydrogen chloride scavengers.

Sulfonylation reactions offer an alternative pathway for nitrogen functionalization following desilylation [11]. Sulfonyl chlorides react readily with the deprotected pyrrole nitrogen to generate sulfonamide derivatives with enhanced stability and altered electronic properties [13]. These transformations provide access to electron-withdrawing nitrogen substituents that significantly modulate the reactivity of the heterocyclic system.

Alkylation reactions represent another important class of post-desilylation transformations [14]. Simple alkyl halides react with the deprotected nitrogen under basic conditions to generate alkylated derivatives. However, these reactions require careful optimization to prevent over-alkylation and maintain regioselectivity [11].

The strategic implementation of desilylation and subsequent functionalization enables construction of complex molecular architectures [15]. Sequential deprotection and refunctionalization protocols allow for the installation of diverse nitrogen substituents while maintaining the integrity of the halogenated positions for further elaboration.

Protecting group interconversion strategies provide additional synthetic flexibility [11]. Following desilylation, alternative protecting groups such as Boc, benzyl, or tosyl can be installed to provide different electronic and steric environments [14] [11]. These protecting groups offer distinct deprotection requirements and stability profiles, enabling orthogonal synthetic strategies.

Heterocycle-Specific Transformations: Cyclization and Ring Expansion

The unique structural features of 7-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine enable access to diverse cyclization and ring expansion reactions that capitalize on the inherent reactivity of both the pyrrole and pyridine components. These transformations provide pathways to structurally complex polycyclic architectures with enhanced biological relevance [16] [17].

Intramolecular cyclization reactions represent a powerful strategy for constructing fused ring systems from the pyrrolo[2,3-c]pyridine scaffold [18] [19]. The positioning of reactive handles at the 5 and 7 positions facilitates cyclization reactions through various mechanisms, including nucleophilic addition, radical processes, and transition metal-catalyzed pathways [18]. These cyclizations typically proceed through 5-endo-dig or 6-endo-dig pathways depending on the nature of the cyclizing functional group and reaction conditions [19].

Palladium-catalyzed intramolecular cyclization reactions provide particularly effective routes to tricyclic architectures [19]. These transformations typically employ propargyl derivatives as cyclization precursors, with the palladium catalyst facilitating coordination to the triple bond and subsequent cyclization through nucleophilic attack by the pyridine nitrogen [19]. The resulting tricyclic products exhibit enhanced structural complexity and potentially improved biological activity profiles.

Gold-catalyzed cycloisomerization reactions offer complementary reactivity patterns for ring construction [17]. These transformations proceed through π-activation of alkyne substrates by the gold catalyst, followed by nucleophilic cyclization to generate the cyclic products [19]. The mild reaction conditions and high functional group tolerance make gold catalysis particularly attractive for late-stage cyclization reactions.

Ring expansion reactions provide access to larger ring systems through carbon atom insertion processes [17]. Carbene-mediated ring expansion utilizing diazirine reagents enables conversion of five-membered pyrrole rings to six-membered systems through formal insertion of a carbon atom [17]. These transformations proceed with excellent regioselectivity and provide access to previously inaccessible heterocyclic architectures.

| Reaction Type | Catalyst | Substrate | Product Ring Size | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| 5-endo-dig | Pd(PPh₃)₄ | Alkyne | 6 | 84 | High |

| 6-endo-dig | Au(PPh₃)Cl | Alkyne | 7 | 76 | Moderate |

| Ring Expansion | Rh₂(OAc)₄ | Alkyne | 7 | 68 | Good |

| Carbene Insertion | CuI | Diazirine | 7 | 72 | Excellent |

| Radical Cyclization | AIBN | Aryl Bromide | 6 | 79 | Good |

The mechanistic pathways underlying these cyclization reactions vary significantly depending on the specific transformation and catalyst system employed [18]. Metal-catalyzed processes typically proceed through coordination of the metal center to the unsaturated substrate, followed by nucleophilic attack and reductive elimination to generate the cyclic product [19]. Radical-mediated cyclizations involve generation of radical intermediates through various initiation processes, followed by intramolecular radical addition and subsequent oxidation or reduction steps [18].

Copper-catalyzed cyclization reactions provide additional synthetic opportunities [20]. These transformations typically employ copper iodide as the catalyst and proceed through cupration of the alkyne substrate followed by cyclization and copper elimination [19]. The mild reaction conditions and broad substrate scope make copper catalysis particularly valuable for sensitive substrates.

Free radical cyclization approaches offer robust methodologies for polycyclic construction [18]. These reactions typically employ radical initiators such as azobisisobutyronitrile in combination with reducing agents to generate reactive radical intermediates [18]. The subsequent cyclization proceeds through intramolecular radical addition with high efficiency and excellent regioselectivity.

Rhodium-catalyzed ring expansion reactions provide access to seven-membered ring systems through alkyne cycloisomerization [17]. These transformations proceed through coordination of the rhodium center to the alkyne substrate, followed by cyclization and ring expansion to generate the enlarged ring system [17]. The selectivity and efficiency of these processes depend critically on the electronic and steric properties of the substrate and catalyst system.

The synthetic utility of these cyclization and ring expansion reactions extends beyond simple structural elaboration [16]. The resulting polycyclic products often exhibit enhanced biological activity compared to their monocyclic precursors, making these transformations valuable tools for medicinal chemistry applications [16] [19].

Generation of Hybrid Architectures via Cross-Coupling Reactions

Cross-coupling reactions of 7-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine provide powerful methodologies for constructing hybrid molecular architectures that combine the pyrrolo[2,3-c]pyridine core with diverse aromatic and heteroaromatic systems. These transformations capitalize on the differential reactivity of the chlorine and iodine substituents to enable selective or sequential coupling processes [21] [22].

Suzuki-Miyaura coupling reactions represent the most versatile approach for aryl-aryl bond formation in this system [22] [23]. The superior reactivity of the 5-iodo position enables selective coupling with arylboronic acids under mild palladium-catalyzed conditions [22]. Typical reaction conditions employ tetrakis(triphenylphosphine)palladium as the catalyst in combination with potassium carbonate base in aqueous dimethoxyethane at elevated temperature [24].

The mechanistic pathway of Suzuki-Miyaura coupling involves initial oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to form the biaryl product [24]. The efficiency of this process depends critically on the electronic properties of both coupling partners and the choice of catalyst and base [24].

Sonogashira coupling reactions provide complementary reactivity for carbon-carbon triple bond formation [25]. These transformations typically employ palladium catalysts in combination with copper co-catalysts to facilitate coupling with terminal alkynes [26]. The resulting alkynylated products serve as valuable synthetic intermediates for further functionalization through hydrogenation, cycloaddition, or other alkyne-based transformations.

Heck coupling reactions enable formation of carbon-carbon double bonds through coupling with alkenes [21]. These palladium-catalyzed transformations proceed through a distinct mechanistic pathway involving alkene insertion and beta-hydride elimination [27]. The regioselectivity and stereoselectivity of Heck reactions depend on the electronic properties of the alkene substrate and the choice of catalyst system.

| Coupling Type | Catalyst | Coupling Partner | Position | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Boronic Acid | C-5 | 80 | 86 |

| Heck | Pd(OAc)₂ | Alkene | C-7 | 120 | 74 |

| Sonogashira | PdCl₂(PPh₃)₂ | Terminal Alkyne | C-5 | 60 | 81 |

| Negishi | Pd(PPh₃)₄ | Organozinc | C-7 | 25 | 78 |

| Stille | Pd₂(dba)₃ | Organotin | C-5 | 100 | 83 |

Negishi coupling reactions utilize organozinc reagents as coupling partners, offering enhanced functional group tolerance compared to organomagnesium or organolithium reagents [28]. These transformations typically proceed under milder conditions than other cross-coupling reactions and provide excellent yields with high regioselectivity [28]. The organozinc reagents can be prepared in situ from the corresponding halides or through direct metallation procedures.

Stille coupling reactions employ organotin reagents as nucleophilic coupling partners [24]. While these reactions often require elevated temperatures, they offer excellent functional group tolerance and can accommodate challenging substrate combinations [24]. The toxicity of organotin reagents represents a significant limitation, but their unique reactivity profile makes them valuable for specific synthetic applications.

The generation of hybrid architectures through sequential cross-coupling reactions enables access to complex molecular frameworks with multiple aromatic components [29]. These strategies typically employ selective coupling at the 5-iodo position followed by more forcing conditions for coupling at the 7-chloro position [30]. The electronic properties of the initial coupling product significantly influence the reactivity of the remaining halogen position.

Microwave-assisted cross-coupling reactions provide enhanced reaction rates and improved yields compared to conventional thermal conditions [23] [29]. The rapid heating and precise temperature control offered by microwave irradiation enable efficient coupling reactions with reduced reaction times and simplified workup procedures [23].

Ligand-free coupling conditions offer simplified reaction protocols with reduced catalyst costs [30]. These transformations typically employ palladium acetate as the catalyst without additional phosphine ligands, relying on in situ generation of active catalytic species [30]. While substrate scope may be more limited, these conditions often provide excellent selectivity for challenging coupling reactions.

The strategic application of cross-coupling reactions enables construction of molecular libraries with diverse substitution patterns [31]. Systematic variation of coupling partners provides access to structure-activity relationships and enables optimization of biological activity [32]. These approaches are particularly valuable in medicinal chemistry applications where rapid access to diverse analogs is essential for lead optimization.